REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O:12]C)=[O:11])[CH:4]=1.[OH-].[Na+]>O.CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
62.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC(=N1)C)C(=O)OC
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is continued until hydrolysis
|
Type
|
FILTRATION
|
Details
|
the sodium salt is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methanol/diethyl ether (1:1) on the suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C.
|
Type
|
ADDITION
|
Details
|
is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for 1/2 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off with suction
|
Type
|
WASH
|
Details
|
the filter residue is then washed with abs
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is dried at high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=NC(=N1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |